Cefatrizine-d4
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Overview
Description
Cefatrizine-d4 is a deuterated form of cefatrizine, a broad-spectrum, semisynthetic, first-generation cephalosporin with antibacterial activity. It is designed to bind to and inactivate penicillin-binding proteins located on the inner membrane of the bacterial cell wall, thereby interfering with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This results in the weakening of the bacterial cell wall and causes cell lysis.
Preparation Methods
The preparation of cefatrizine-d4 involves several synthetic routes and reaction conditions. One common method starts with 7-tetrazolyl-aminocephalosporanic acid as the starting raw material. The process involves silylation protection with N, O-bis(trimethylsilyl)acetamide, followed by an acylation reaction with D-(-)-p-hydroxyphenylglycine dane potassium salt and ethyl chloroformate. The reaction solution is then adjusted in a mixed solvent of 1,2-propylene glycol and water using ammonia water to crystallize cefatrizine propylene glycolate . This method is characterized by simplicity in operation, high yield, low cost, and good product quality, making it suitable for industrial mass production.
Chemical Reactions Analysis
Cefatrizine-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: It can undergo substitution reactions, particularly at the amino and hydroxyl groups, to form various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
Cefatrizine-d4 has a wide range of scientific research applications:
Chemistry: It is used in the study of cephalosporin antibiotics and their derivatives.
Biology: It is employed in research on bacterial cell wall synthesis and the mechanisms of antibiotic resistance.
Medicine: this compound is used in the development of new antibacterial agents and in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: It is used in the production of cephalosporin antibiotics and in quality control processes to ensure the purity and efficacy of pharmaceutical products
Mechanism of Action
Cefatrizine-d4 exerts its effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis and death of the bacteria . The molecular targets involved are the penicillin-binding proteins, which play a crucial role in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division .
Comparison with Similar Compounds
Cefatrizine-d4 is compared with other similar compounds, such as:
Cephalexin: Another first-generation cephalosporin with a similar mechanism of action but different spectrum of activity.
Cefadroxil: A first-generation cephalosporin with a longer half-life and different pharmacokinetic properties.
Cefaclor: A second-generation cephalosporin with a broader spectrum of activity against gram-negative bacteria.
Cefprozil: A second-generation cephalosporin with enhanced activity against certain gram-positive and gram-negative bacteria
This compound is unique due to its deuterated form, which can provide insights into the metabolic pathways and stability of cephalosporin antibiotics.
Properties
Molecular Formula |
C18H18N6O5S2 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H18N6O5S2/c19-12(8-1-3-10(25)4-2-8)15(26)21-13-16(27)24-14(18(28)29)9(7-31-17(13)24)6-30-11-5-20-23-22-11/h1-5,12-13,17,25H,6-7,19H2,(H,21,26)(H,28,29)(H,20,22,23)/t12-,13-,17-/m1/s1/i1D,2D,3D,4D |
InChI Key |
UOCJDOLVGGIYIQ-FOCCXOSRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=NNN=C4)C(=O)O)N)[2H])[2H])O)[2H] |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4 |
Origin of Product |
United States |
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